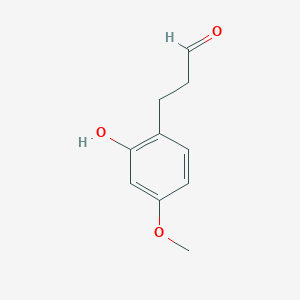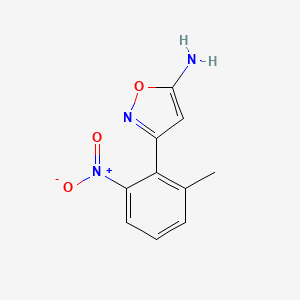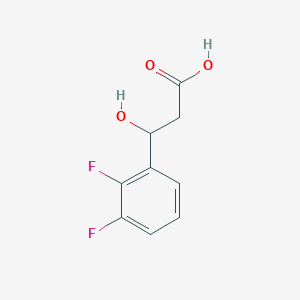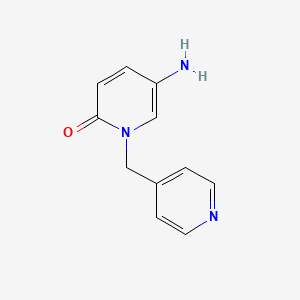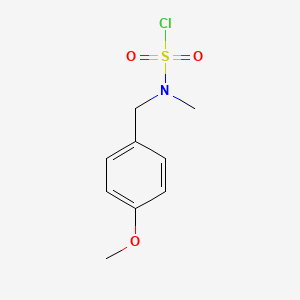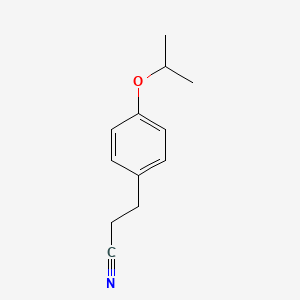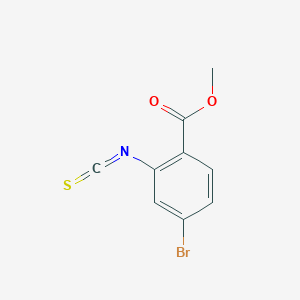
Methyl 4-bromo-2-isothiocyanatobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-isothiocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with bromine and isothiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-isothiocyanatobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2-isothiocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkylamines in solvents like ethanol or acetonitrile.
Addition Reactions: Primary or secondary amines in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or alkyl-substituted derivatives.
Addition Reactions: Thiourea derivatives are commonly formed.
Oxidation and Reduction: Depending on the conditions, products may include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-isothiocyanatobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-2-isothiocyanatobenzoate involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of enzyme activity or receptor function. This reactivity makes it a valuable tool in biochemical studies to investigate protein function and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar in structure but with a methoxy group instead of an isothiocyanate group.
Methyl 5-bromo-2-iodobenzoate: Contains an iodine atom in addition to the bromine atom, leading to different reactivity and applications.
Uniqueness
Methyl 4-bromo-2-isothiocyanatobenzoate is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity patterns. The isothiocyanate group, in particular, provides a versatile handle for covalent modification of biomolecules, making it valuable in biochemical and medicinal research.
Eigenschaften
Molekularformel |
C9H6BrNO2S |
|---|---|
Molekulargewicht |
272.12 g/mol |
IUPAC-Name |
methyl 4-bromo-2-isothiocyanatobenzoate |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3 |
InChI-Schlüssel |
BMCBOOSUYVOZIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



